
Sulfo EGS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-EGS, also known as ethylene glycol bis(sulfosuccinimidyl succinate), is a water-soluble, homobifunctional N-hydroxysuccinimide ester. It is widely used in biochemical research for its ability to crosslink proteins and other molecules. The compound contains two sulfo-NHS ester groups that react with primary amines, forming stable amide bonds. This makes it particularly useful for labeling and crosslinking proteins on cell surfaces.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-EGS is synthesized by reacting ethylene glycol with succinic anhydride to form ethylene glycol bis(succinimidyl succinate). This intermediate is then sulfonated to produce ethylene glycol bis(sulfosuccinimidyl succinate). The reaction typically involves the use of solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to dissolve the reactants and facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Sulfo-EGS follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The final product is usually purified through crystallization or chromatography and stored under desiccated conditions to prevent hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-EGS primarily undergoes nucleophilic substitution reactions with primary amines. The sulfo-NHS ester groups react with the amine groups to form stable amide bonds. This reaction is typically carried out at a pH range of 7-9, where the amine groups are nucleophilic enough to attack the ester groups .
Common Reagents and Conditions
Reagents: Primary amines, hydroxylamine (for cleaving the crosslinks)
pH 7-9, aqueous buffers like phosphate, carbonate/bicarbonate, HEPES, and borate buffers. Avoid buffers containing primary amines like Tris or glycine as they can quench the reaction .Major Products
The primary product of the reaction between Sulfo-EGS and primary amines is a stable amide bond. When cleaved with hydroxylamine, the crosslinks yield two fragments with terminal amide bonds and the release of ethylene glycol .
Applications De Recherche Scientifique
Sulfo-EGS is extensively used in various scientific research fields:
Chemistry: Used for crosslinking proteins and peptides to study their interactions and structures.
Biology: Employed in cell surface labeling and receptor-ligand studies.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the production of bioconjugates and immobilized enzymes for industrial processes.
Mécanisme D'action
Sulfo-EGS exerts its effects through the formation of covalent amide bonds between its sulfo-NHS ester groups and primary amines on target molecules. This crosslinking can stabilize protein structures, facilitate the study of protein-protein interactions, and enable the labeling of cell surface proteins. The crosslinks formed are reversible under specific conditions, such as treatment with hydroxylamine at pH 8.5 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethylene glycol bis(succinimidyl succinate): The non-sulfonated analog of Sulfo-EGS, which is water-insoluble and used for intracellular and intramembrane protein conjugation.
Dithiobis(succinimidyl propionate): Another homobifunctional crosslinker that reacts with primary amines but has different spacer arm properties.
Uniqueness
Sulfo-EGS is unique due to its water solubility, which makes it particularly suitable for cell surface labeling and other applications where membrane impermeability is desired. Its ability to form reversible crosslinks under mild conditions also adds to its versatility in various research applications .
Propriétés
Formule moléculaire |
C18H18N2Na2O18S2 |
|---|---|
Poids moléculaire |
660.5 g/mol |
Nom IUPAC |
disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate |
InChI |
InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
Clé InChI |
IYBKWXQWKPSYDT-UHFFFAOYSA-L |
SMILES canonique |
C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


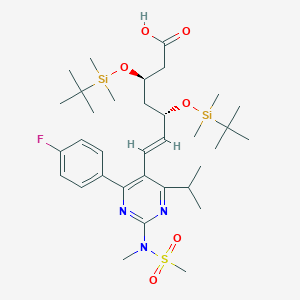
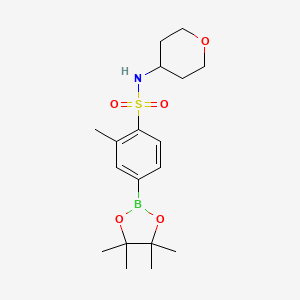
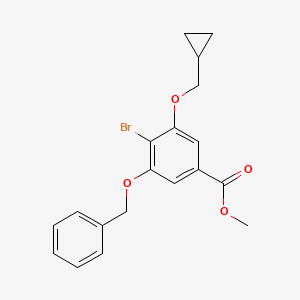
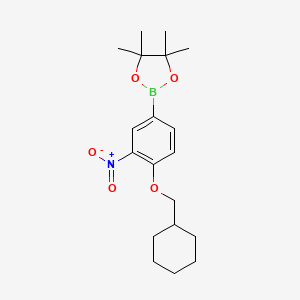
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
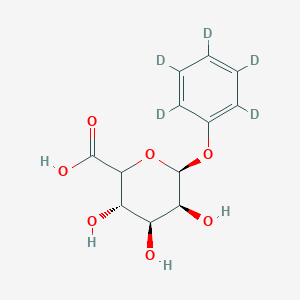
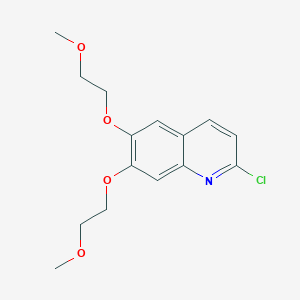
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
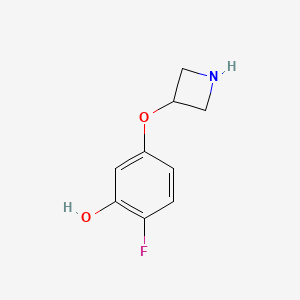
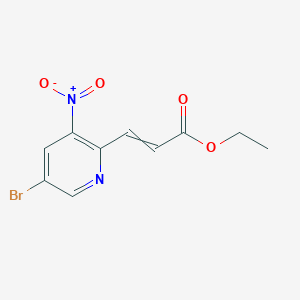

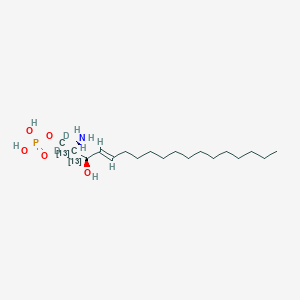
![3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
![{[1-(2,2-Difluoroethyl)-1H-indol-4-yl]methyl}(propyl)amine](/img/structure/B13722789.png)
